

discovery and history of 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethynyl-N-methylaniline**

Cat. No.: **B038160**

[Get Quote](#)

4-Ethynyl-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Ethynyl-N-methylaniline**, a valuable building block in organic synthesis. While a detailed historical account of its initial discovery is not readily available in published literature, its synthesis can be effectively achieved through established organometallic cross-coupling reactions. This document outlines a plausible and detailed synthetic protocol, presents key physicochemical properties, and includes predicted spectroscopic data to aid in its identification and characterization. The guide also features workflow diagrams to visually represent the synthetic process.

Introduction

4-Ethynyl-N-methylaniline (CAS No. 119754-15-3) is an aromatic compound featuring both a secondary amine and a terminal alkyne functional group. This unique combination of reactive sites makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The ethynyl group can participate in various reactions, including Sonogashira couplings, click chemistry, and polymerization, while the N-methylaniline moiety can be further functionalized or can influence the electronic properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Ethynyl-N-methylaniline** is provided in the table below.

Property	Value
CAS Number	119754-15-3 [1]
Molecular Formula	C ₉ H ₉ N [1]
Molecular Weight	131.18 g/mol [1]
IUPAC Name	4-ethynyl-N-methylaniline [1]
SMILES	C#CC1=CC=C(NC)C=C1 [1]
Purity (Typical)	≥97% [1]

Proposed Synthesis

Due to the lack of a specific discovery paper, a representative synthesis protocol is proposed based on the well-established Sonogashira coupling reaction. This method involves the palladium- and copper-co-catalyzed cross-coupling of an aryl halide with a terminal alkyne. In this case, 4-Iodo-N-methylaniline is proposed as the aryl halide and ethynyltrimethylsilane as the protected terminal alkyne, followed by deprotection of the silyl group.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-N-methylaniline (Precursor)

A plausible method for the synthesis of 4-Iodo-N-methylaniline involves the direct iodination of N-methylaniline.

- Materials: N-methylaniline, N-Iodosuccinimide (NIS), Acetonitrile.
- Procedure:
 - In a round-bottom flask, dissolve N-methylaniline (1.0 eq.) in acetonitrile.

- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Iodo-N-methylaniline.

Step 2: Sonogashira Coupling and Deprotection to Yield **4-Ethynyl-N-methylaniline**

- Materials: 4-Iodo-N-methylaniline, Ethynyltrimethylsilane, Bis(triphenylphosphine)palladium(II) dichloride ($Pd(PPh_3)_2Cl_2$), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF).
- Procedure:
 - To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-Iodo-N-methylaniline (1.0 eq.), $Pd(PPh_3)_2Cl_2$ (0.03 eq.), and CuI (0.06 eq.).
 - Add anhydrous THF and triethylamine.
 - To the stirred suspension, add ethynyltrimethylsilane (1.2 eq.) via syringe.
 - Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
 - Once the starting material is consumed, cool the reaction to room temperature.

- Filter the mixture through a pad of Celite and wash with THF.
- Concentrate the filtrate under reduced pressure.
- Dissolve the crude intermediate in THF and add a 1M solution of TBAF in THF (1.5 eq.).
- Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
- Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **4-Ethynyl-N-methylaniline**.

Quantitative Data

The following table summarizes expected yields and purity for the proposed synthesis. These values are representative and may vary based on reaction conditions and scale.

Step	Product	Typical Yield (%)	Typical Purity (%)
1	4-Iodo-N-methylaniline	70-85	>98
2	4-Ethynyl-N-methylaniline	60-80	>97

Spectroscopic Data (Predicted)

As experimental spectra for **4-Ethynyl-N-methylaniline** are not widely available, this section provides predicted data based on its chemical structure.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.3-7.5	d	2H	Ar-H (ortho to ethynyl)
~6.5-6.7	d	2H	Ar-H (ortho to NHCH_3)
~4.5-5.0	br s	1H	N-H
~3.0-3.2	s	1H	$\text{C}\equiv\text{C}-\text{H}$
~2.8-2.9	s	3H	$\text{N}-\text{CH}_3$

¹³C NMR Spectroscopy

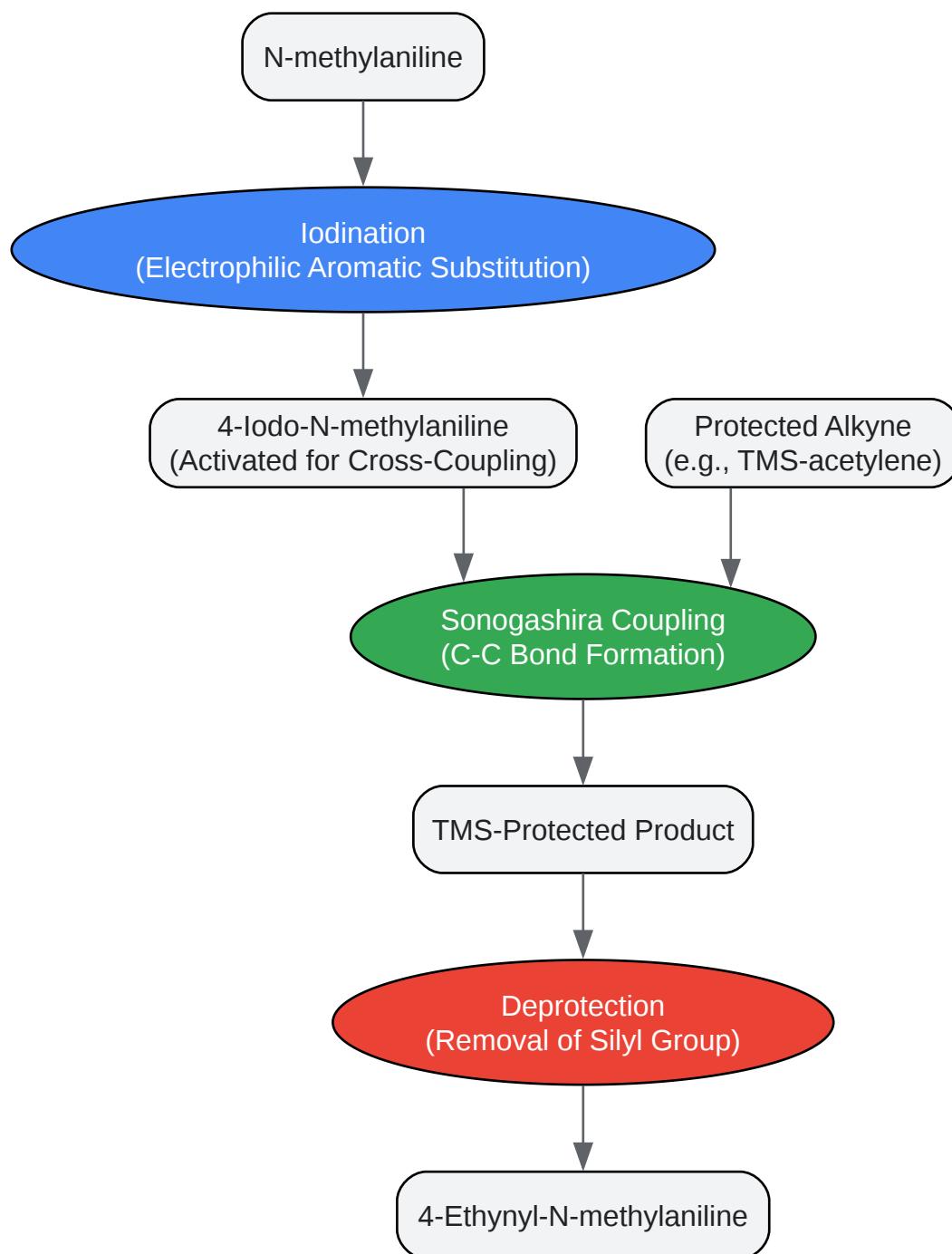
Chemical Shift (δ , ppm)	Assignment
~148-150	Ar-C (C-N)
~133-135	Ar-C (ortho to ethynyl)
~115-117	Ar-C (C-C \equiv C)
~112-114	Ar-C (ortho to NHCH ₃)
~83-85	C \equiv C-H
~75-77	C \equiv C-H
~30-32	N-CH ₃

IR Spectroscopy

Wavenumber (cm $^{-1}$)	Assignment
~3400-3450	N-H stretch
~3280-3320	\equiv C-H stretch
~2100-2150	C \equiv C stretch (weak)
~1600-1620	C=C aromatic stretch
~1500-1520	C=C aromatic stretch

Mass Spectrometry

Ion	m/z (calculated)
[M] $^+$	131.07
[M+H] $^+$	132.08


Biological Activity and Applications

Currently, there is limited specific information in the public domain regarding the biological activity or direct applications of **4-Ethynyl-N-methylaniline** in drug development. However, the ethynylaniline scaffold is a known pharmacophore present in various kinase inhibitors and other

therapeutic agents.[2] The presence of the N-methyl group, as opposed to the more common N,N-dimethyl group, may offer different pharmacokinetic properties and binding interactions. Its utility is primarily as a versatile building block for the synthesis of larger, more complex molecules with potential biological activity.[3][4]

Logical Relationships in Synthesis

The synthesis of **4-Ethynyl-N-methylaniline** relies on a logical sequence of reactions to introduce the desired functional groups while managing their reactivity.

[Click to download full resolution via product page](#)

Caption: Key transformations in the synthesis of **4-Ethynyl-N-methylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethylaniline(589-16-2) IR Spectrum [m.chemicalbook.com]
- 2. 4-Ethyl-N-methylaniline | C9H13N | CID 187786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ETHYNYLANILINE(14235-81-5) IR Spectrum [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [discovery and history of 4-Ethynyl-N-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038160#discovery-and-history-of-4-ethynyl-n-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com